3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one dihydrochloride
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Overview
Description
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one dihydrochloride is a useful research compound. Its molecular formula is C24H29Cl3N2O4 and its molecular weight is 515.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis and evaluation of antimicrobial activities of related compounds, including derivatives of 1,2,4-triazole and chromen-2-one. For example, some compounds have been synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, showing moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Molecular Docking and Antiproliferative Activities
Studies have also focused on the estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds have been evaluated against human breast cancer cell lines, demonstrating significant anti-proliferative activities, which indicates potential applications in cancer research (Parveen et al., 2017).
Structural Characterization
The structural elucidation of related compounds has been achieved through crystallographic analysis, revealing insights into their molecular configurations and potential interactions. This includes the determination of crystal structures for compounds with chromen-2-one cores, aiding in the understanding of their chemical properties and potential biological activities (Manolov et al., 2012).
Antimicrobial Activity and Docking Studies
Further research has synthesized and characterized compounds with potential antimicrobial properties, supported by docking studies. These studies provide a foundation for the development of new antimicrobial agents based on modifications of the core chemical structure (Okasha et al., 2022).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to its complex structure and potential for diverse interactions. Without specific target identification, it is challenging to predict the exact pathways it may influence .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.2ClH/c1-17-21-7-6-20(30-15-13-27-10-8-26(9-11-27)12-14-28)16-22(21)31-24(29)23(17)18-2-4-19(25)5-3-18;;/h2-7,16,28H,8-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVQSRRHCPRUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.